molecular formula C13H12ClNO3 B5210484 N-[2-(4-chlorophenoxy)ethyl]-2-furamide

N-[2-(4-chlorophenoxy)ethyl]-2-furamide

Cat. No. B5210484
M. Wt: 265.69 g/mol
InChI Key: ABXYCBSKHUCWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-furamide, also known as furamidine or DB75, is a synthetic compound that belongs to the family of diamidines. Furamidine has been extensively studied for its potential use as an antiprotozoal agent due to its ability to inhibit the growth of a variety of protozoan pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.

Mechanism of Action

Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and preventing its replication. Specifically, N-[2-(4-chlorophenoxy)ethyl]-2-furamide binds to the minor groove of the DNA helix, causing it to become distorted and preventing the binding of proteins necessary for DNA replication. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, it has been shown to have some toxic effects on the liver and kidneys at high doses.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-chlorophenoxy)ethyl]-2-furamide is its broad-spectrum activity against a variety of protozoan pathogens. Additionally, it has low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-[2-(4-chlorophenoxy)ethyl]-2-furamide should focus on improving its solubility and bioavailability, as well as investigating its potential use as a treatment for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, research should also investigate the potential for the development of resistance to this compound in protozoan pathogens.

Synthesis Methods

Furamidine is synthesized by reacting 2-furancarboxaldehyde with 4-chlorophenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an acid to form the final compound, N-[2-(4-chlorophenoxy)ethyl]-2-furamide.

Scientific Research Applications

Furamidine has been extensively studied for its potential use as an antiprotozoal agent. It has been shown to be effective against a variety of protozoan pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp. Furamidine has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-10-3-5-11(6-4-10)17-9-7-15-13(16)12-2-1-8-18-12/h1-6,8H,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYCBSKHUCWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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